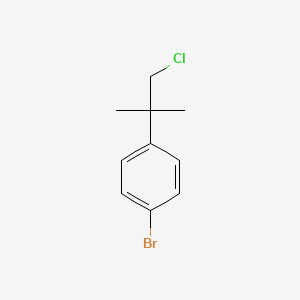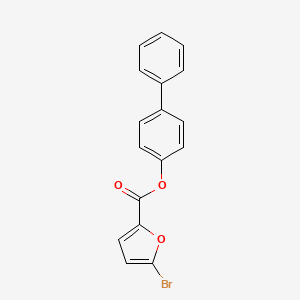![molecular formula C12H18O3 B14358173 Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- CAS No. 90547-87-8](/img/structure/B14358173.png)
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-, also known as 4-(acetyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is an organic compound with a unique bicyclic structure. This compound is derived from norbornane and is characterized by its rigid, bridged bicyclic framework. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- typically involves the acetylation of camphor or its derivatives. One common method is the reaction of camphor with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired acetylated product.
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. The acetyl group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking functional groups.
Camphor: A related compound with a ketone group and similar bicyclic framework.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- is unique due to its acetylated functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90547-87-8 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(4,7,7-trimethyl-3-oxo-1-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-8(13)15-12-6-5-11(4,9(14)7-12)10(12,2)3/h5-7H2,1-4H3 |
Clé InChI |
URGGFAVLEJJAOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC12CCC(C1(C)C)(C(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)


![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)
![6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione](/img/structure/B14358149.png)

![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)
![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
![1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14358179.png)
